molecular formula C12H16BrNO B104367 2-bromo-N-(2,6-dimethylphenyl)butanamide CAS No. 53984-81-9

2-bromo-N-(2,6-dimethylphenyl)butanamide

Cat. No.: B104367
CAS No.: 53984-81-9
M. Wt: 270.17 g/mol
InChI Key: JGDSSRKVVDAVPO-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,6-dimethylphenyl)butanamide is an organic compound with the molecular formula C12H16BrNO. It is a brominated amide derivative of butanoic acid and is often used as a reagent in various chemical syntheses. The compound is characterized by the presence of a bromine atom and a 2,6-dimethylphenyl group attached to the butanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(2,6-dimethylphenyl)butanamide typically involves the bromination of N-(2,6-dimethylphenyl)butanamide. This can be achieved through the reaction of N-(2,6-dimethylphenyl)butanamide with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,6-dimethylphenyl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-N-(2,6-dimethylphenyl)butanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-bromo-N-(2,6-dimethylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(3,4-dimethylphenyl)butanamide
  • 2-Bromo-N-(2,5-dimethoxyphenyl)butanamide
  • 2-Bromo-N-(2-ethyl-6-methylphenyl)butanamide

Uniqueness

2-Bromo-N-(2,6-dimethylphenyl)butanamide is unique due to the specific positioning of the bromine atom and the 2,6-dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-bromo-N-(2,6-dimethylphenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-10(13)12(15)14-11-8(2)6-5-7-9(11)3/h5-7,10H,4H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDSSRKVVDAVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=CC=C1C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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